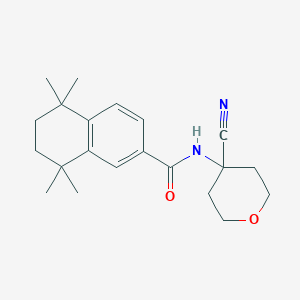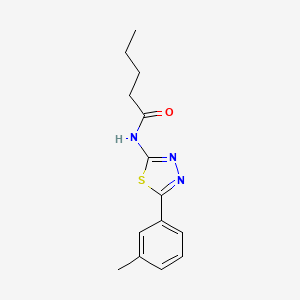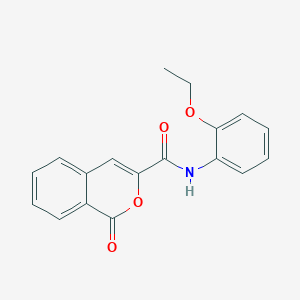
N-(4-Cyanooxan-4-yl)-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyanooxan-4-yl)-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide, also known as COTI-2, is a small molecule drug candidate that has shown promising results in preclinical studies. It is currently being developed as a potential treatment for various types of cancer.
Mechanism of Action
The exact mechanism of action of N-(4-Cyanooxan-4-yl)-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the mutant p53 protein, which is commonly found in many types of cancer. Mutant p53 is known to promote cancer growth and survival, and inhibiting its activity can lead to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit cancer cell proliferation and migration. In addition, this compound has been shown to have minimal toxicity to normal cells, indicating that it may have a favorable safety profile.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-Cyanooxan-4-yl)-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide is its potent anticancer activity against a wide range of cancer cell lines. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may make it more difficult to optimize its efficacy and safety.
Future Directions
There are several potential future directions for the development of N-(4-Cyanooxan-4-yl)-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide as a cancer treatment. One direction is to further optimize its efficacy and safety through additional preclinical studies. Another direction is to investigate its potential in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
N-(4-Cyanooxan-4-yl)-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide is synthesized through a multi-step process involving several chemical reactions. The synthesis starts with the reaction of 2,6-dimethylphenol with phosgene to form 2,6-dimethylphenyl chloroformate. This intermediate is then reacted with 2,3-dihydro-1H-naphthalene-1-carboxylic acid to form the final product, this compound.
Scientific Research Applications
N-(4-Cyanooxan-4-yl)-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that it has potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to other chemotherapy drugs. It has also been shown to be effective in animal models of cancer.
properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-19(2)7-8-20(3,4)17-13-15(5-6-16(17)19)18(24)23-21(14-22)9-11-25-12-10-21/h5-6,13H,7-12H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVLNKUBTKHCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3(CCOCC3)C#N)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid;dihydrochloride](/img/structure/B2492086.png)
![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2492089.png)
![(4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2492090.png)

![2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492092.png)


![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2492096.png)

![(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2492103.png)
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid](/img/structure/B2492105.png)
![4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-5-amine](/img/structure/B2492106.png)
